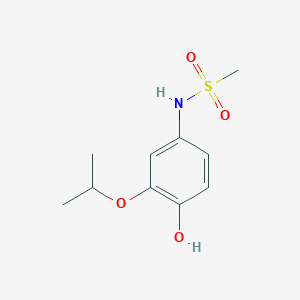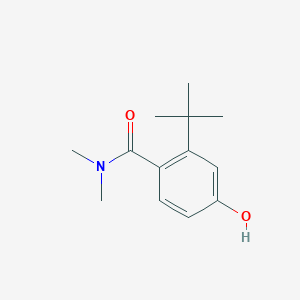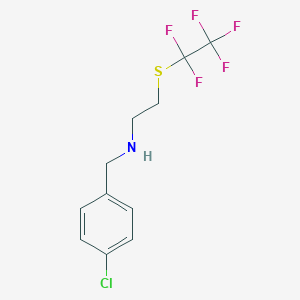
4-Bromo-6-iodopyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-6-iodopyridine-2-carbaldehyde is an organic compound with the molecular formula C6H3BrINO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine and iodine substituents at the 4 and 6 positions, respectively, and an aldehyde group at the 2 position. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-iodopyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and iodination of pyridine-2-carbaldehyde. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and catalysts is critical to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
4-Bromo-6-iodopyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or nickel catalysts in the presence of base and appropriate ligands.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: 4-Bromo-6-iodopyridine-2-carboxylic acid.
Reduction: 4-Bromo-6-iodopyridine-2-methanol.
Coupling: Biaryl or heteroaryl compounds.
科学的研究の応用
4-Bromo-6-iodopyridine-2-carbaldehyde is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: As a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: In the development of bioactive compounds and probes for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of agrochemicals, dyes, and materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-Bromo-6-iodopyridine-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
4-Bromo-6-iodopyridine-2-carbaldehyde can be compared with other halogenated pyridine derivatives, such as:
4-Bromo-2,6-difluoropyridine: Similar in structure but with fluorine substituents instead of iodine.
4-Chloro-6-iodopyridine-2-carbaldehyde: Contains a chlorine atom instead of bromine.
2,6-Dibromopyridine: Lacks the aldehyde group but has bromine atoms at both the 2 and 6 positions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and iodine, which provide distinct reactivity and selectivity in chemical reactions.
特性
分子式 |
C6H3BrINO |
|---|---|
分子量 |
311.90 g/mol |
IUPAC名 |
4-bromo-6-iodopyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrINO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
InChIキー |
OVEGTOHKZXCZIT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C=O)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)
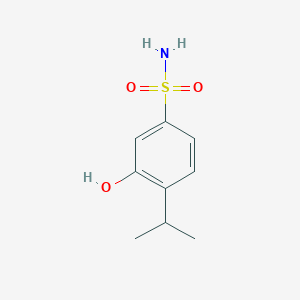
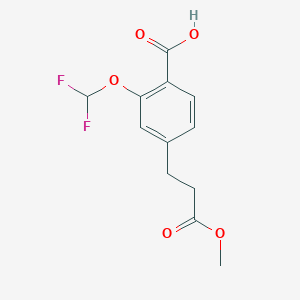
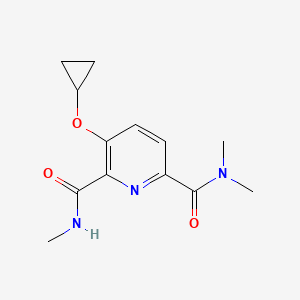
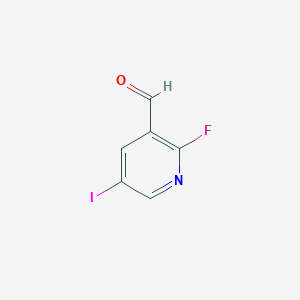
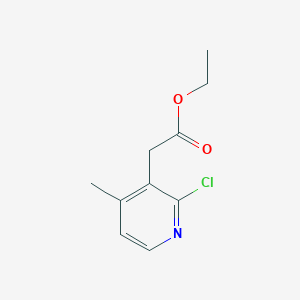
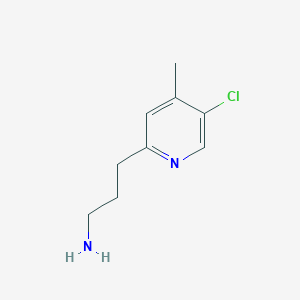
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)

